molecular formula C9H13BN2O3 B3060239 3-Amino-5-(ethylcarbamoyl)phenylboronic acid CAS No. 2096330-11-7

3-Amino-5-(ethylcarbamoyl)phenylboronic acid

Cat. No.: B3060239
CAS No.: 2096330-11-7
M. Wt: 208.02
InChI Key: KVCFGNQOLPQDAO-UHFFFAOYSA-N
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Description

3-Amino-5-(ethylcarbamoyl)phenylboronic acid is an organic compound with the molecular formula C9H13BN2O3. It is a boronic acid derivative, characterized by the presence of an amino group, an ethylcarbamoyl group, and a boronic acid moiety attached to a phenyl ring.

Scientific Research Applications

3-Amino-5-(ethylcarbamoyl)phenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Safety and Hazards

3-Amino-5-(ethylcarbamoyl)phenylboronic acid should be handled with care. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

Boronic acids are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues in the active site of enzymes . This allows them to act as reversible inhibitors of these enzymes, modulating their activity .

Biochemical Pathways

Boronic acids are often used in the suzuki-miyaura coupling, a palladium-catalyzed cross-coupling reaction, to form carbon-carbon bonds . This suggests that they may play a role in modulating biochemical pathways involving these types of reactions .

Pharmacokinetics

As a boronic acid derivative, its bioavailability may be influenced by factors such as its pKa, lipophilicity, and the presence of transporters .

Result of Action

Given the general reactivity of boronic acids, it is plausible that this compound could modulate the activity of target enzymes, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of 3-Amino-5-(ethylcarbamoyl)phenylboronic acid can be influenced by various environmental factors . For instance, the pH of the environment can affect the reactivity of boronic acids, as they tend to form tetrahedral boronate complexes under alkaline conditions . Additionally, the presence of diols, which can form cyclic esters with boronic acids, may also affect their reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(ethylcarbamoyl)phenylboronic acid typically involves the reaction of 3-amino-5-bromophenylboronic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, at room temperature, and in the presence of a base like triethylamine to facilitate the formation of the ethylcarbamoyl group .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(ethylcarbamoyl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Properties

IUPAC Name

[3-amino-5-(ethylcarbamoyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O3/c1-2-12-9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,2,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVCFGNQOLPQDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)NCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101198114
Record name Boronic acid, B-[3-amino-5-[(ethylamino)carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096330-11-7
Record name Boronic acid, B-[3-amino-5-[(ethylamino)carbonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096330-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-amino-5-[(ethylamino)carbonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101198114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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